molecular formula C20H18N4O3S B2758309 1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea CAS No. 1788784-83-7

1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea

Cat. No.: B2758309
CAS No.: 1788784-83-7
M. Wt: 394.45
InChI Key: OJWRQDSNRUKYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a dimethoxyphenyl group and an imidazo[2,1-b]thiazolyl group, linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea moiety to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea
  • 1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-5-yl)phenyl)urea
  • 1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-7-yl)phenyl)urea

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is unique due to its specific substitution pattern and the combination of functional groups This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-17-9-5-8-15(18(17)27-2)22-19(25)21-14-7-4-3-6-13(14)16-12-24-10-11-28-20(24)23-16/h3-12H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWRQDSNRUKYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.